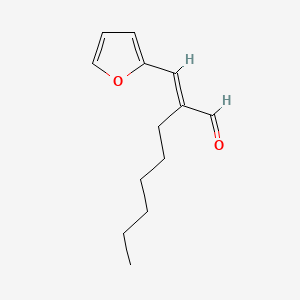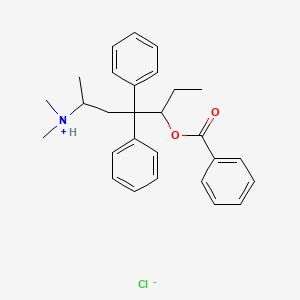
Decyl isotridecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with decyl and isotridecyl alcohols. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, coatings, and various other plastic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with decyl and isotridecyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic acid and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to ensure complete mixing and efficient heat transfer. The water formed during the reaction is continuously removed, and the final product is purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Decyl isotridecyl phthalate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Major Products Formed:
Hydrolysis: The major products are phthalic acid and the corresponding alcohols (decyl alcohol and isotridecyl alcohol).
Transesterification: The major products are the new ester and the original alcohols.
Aplicaciones Científicas De Investigación
Decyl isotridecyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and coatings.
Biology: It is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential impacts on human health, especially its toxicokinetics and metabolism.
Industry: It is widely used in the production of flexible PVC products, coatings, and other plastic materials
Mecanismo De Acción
Decyl isotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. On a molecular level, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various biological effects, including alterations in hormone levels and disruptions in normal endocrine functions .
Comparación Con Compuestos Similares
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Di-n-decyl phthalate (DNP)
Comparison: Decyl isotridecyl phthalate is unique due to its specific combination of decyl and isotridecyl alcohols, which provides a distinct balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and diisodecyl phthalate, it offers different physical properties and performance characteristics, making it suitable for specific applications where a particular balance of properties is required .
Propiedades
Número CAS |
98072-27-6 |
|---|---|
Fórmula molecular |
C31H52O4 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
1-O-decyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-4-5-6-7-8-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-10-9-11-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
Clave InChI |
BDXQRNJWNXJZFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)





![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
